molecular formula C8H14ClF2NO3 B13471023 2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride

2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride

Cat. No.: B13471023
M. Wt: 245.65 g/mol
InChI Key: YQSMEPISOUWFFR-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride is a chemical compound with the molecular formula C8H14ClF2NO3. It is known for its unique structure, which includes a morpholine ring and two fluorine atoms attached to the butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride typically involves the reaction of 2,2-difluorobutanoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H14ClF2NO3

Molecular Weight

245.65 g/mol

IUPAC Name

2,2-difluoro-4-morpholin-4-ylbutanoic acid;hydrochloride

InChI

InChI=1S/C8H13F2NO3.ClH/c9-8(10,7(12)13)1-2-11-3-5-14-6-4-11;/h1-6H2,(H,12,13);1H

InChI Key

YQSMEPISOUWFFR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(C(=O)O)(F)F.Cl

Origin of Product

United States

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